3-(2-Thienyl)-L-alanine

Descripción

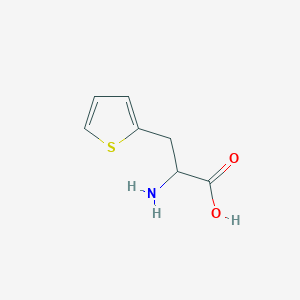

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177100 | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22574-47-6, 22951-96-8 | |

| Record name | 3-(2-Thienyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-THIENYL)-L-ALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-2-THIENYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thienyl group. This modification imparts unique physicochemical properties that make it a valuable building block in peptide synthesis and drug discovery.[1][2] Its incorporation into peptides can influence conformation, receptor binding, and metabolic stability. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental methodologies for their determination, and a discussion of its potential biological significance.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for its application in experimental settings, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 22951-96-8 | [3][4][5] |

| Molecular Formula | C₇H₉NO₂S | [3][4][5] |

| Molecular Weight | 171.22 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 255-263 °C (with decomposition) | [3][4] |

| Boiling Point | 315.9 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in water. Soluble in water at 2 mg/mL with the aid of ultrasound. | [6] |

| pKa | Experimental data not readily available. For the parent amino acid, L-alanine, the approximate pKa values are pKa₁ (α-carboxyl) ≈ 2.34 and pKa₂ (α-ammonium) ≈ 9.69. | [7] |

| LogP (calculated) | -1.0 | [8] |

| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/minute initially.

-

A more precise measurement is obtained by repeating the process with a slower heating rate of 1-2 °C/minute near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

-

Solubility Determination (Gravimetric Method)

This method quantifies the solubility of the compound in a specific solvent.

-

Apparatus: Analytical balance, thermostatically controlled shaker, centrifuge, filtration apparatus.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

The mixture is agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then centrifuged or filtered to remove undissolved solid.

-

A known volume of the clear supernatant is transferred to a pre-weighed container.

-

The solvent is evaporated, and the container with the dried residue is weighed.

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).

-

pKa Determination (Potentiometric Titration)

This experiment determines the dissociation constants of the ionizable groups.

-

Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.

-

Procedure:

-

A known concentration of this compound is dissolved in a known volume of deionized water.

-

The initial pH of the solution is recorded.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition.

-

The titration is continued until the pH drops significantly.

-

A separate, identical sample is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with the pH recorded after each addition until it rises significantly.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the curve.

-

LogP Determination (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A solution of this compound of known concentration is prepared in one of the immiscible solvents (typically n-octanol or water).

-

Equal volumes of n-octanol and water are placed in a separatory funnel.

-

A known amount of the this compound solution is added.

-

The funnel is shaken for a set period to allow for partitioning between the two phases, and then left to stand for the phases to separate completely.

-

The concentration of the analyte in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a building block in peptide synthesis, its structural similarity to phenylalanine suggests potential biological activity.[1][9] The DL-form of 3-(2-Thienyl)-alanine has been identified as a phenylalanine antagonist, which could imply interference with metabolic pathways involving phenylalanine.[9]

Studies on the parent amino acid, L-alanine, have shown that it can influence cellular signaling. For instance, prolonged exposure of a pancreatic beta-cell line to L-alanine resulted in significant changes in the expression of genes involved in cellular signaling, metabolism, and apoptosis, and offered protection against cytokine-induced cell death.[10] While direct evidence for this compound in specific signaling pathways is limited, its role as a phenylalanine analogue suggests it may be a useful tool for probing biological systems that recognize phenylalanine.

Below is a logical workflow for investigating the potential biological activities of this compound.

Caption: A logical workflow for investigating the biological activity of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable synthetic amino acid with well-defined core chemical properties. The experimental protocols outlined in this guide provide a framework for the accurate determination of its physicochemical parameters, which is essential for its application in research and development. While its direct involvement in specific biological signaling pathways requires further investigation, its role as a phenylalanine analogue presents opportunities for its use as a chemical probe and a building block for novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The effects of beta-2- thienylalanine upon protein synthesis in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:22951-96-8 | Chemsrc [chemsrc.com]

- 4. This compound, 95% | CAS 22951-96-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ch27 pKa and pI values [chem.ucalgary.ca]

- 8. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity and Function of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-L-alanine, also known as L-2-thienylalanine, is a non-proteinogenic amino acid and a structural analog of the essential amino acid L-phenylalanine.[1][2] In this molecule, the phenyl group of phenylalanine is replaced by a thienyl group. This structural similarity is the basis for its primary biological activities, which predominantly involve the antagonism of phenylalanine's metabolic and transport pathways.[2][3] This technical guide provides a comprehensive overview of the biological activity, function, and experimental methodologies related to this compound.

Core Biological Activities and Functions

The primary biological activities of this compound stem from its ability to mimic L-phenylalanine, leading to competitive inhibition of enzymes and transport systems that recognize phenylalanine as a substrate.

Inhibition of Phenylalanine Hydroxylase (PAH)

The most well-documented activity of this compound is its role as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine.[4][5][6] This enzymatic step is critical in the metabolism of excess phenylalanine.[7] By competitively binding to the active site of PAH, this compound prevents the normal processing of phenylalanine.[4] This inhibitory effect has been studied as a potential method to induce experimental phenylketonuria (PKU) in animal models for research purposes.[4][8]

Inhibition of Phenylalanine Transport

This compound has been shown to competitively inhibit the intestinal transport and absorption of phenylalanine.[4][8] This suggests that it competes with phenylalanine for the same amino acid transporters in the gut. This property has been investigated for its potential therapeutic application in managing conditions characterized by high levels of phenylalanine, such as PKU.[8]

Antibacterial Activity

As a phenylalanine analog, this compound can inhibit bacterial growth.[1][3][9] This occurs because bacteria may mistakenly incorporate it into newly synthesized proteins in place of phenylalanine. The presence of this unnatural amino acid can lead to the formation of non-functional proteins, thereby halting bacterial growth and replication.[1] This principle is utilized in certain microbiological assays, such as the Guthrie test, which screens for PKU by assessing bacterial growth in the presence of a patient's blood sample on a medium containing a growth inhibitor like β-2-thienylalanine.[1] The high levels of phenylalanine in the blood of a PKU patient will out-compete the inhibitor, allowing for bacterial growth.[1]

Quantitative Data on Biological Activity

The following table summarizes key quantitative data regarding the inhibitory effects of this compound.

| Parameter | Target | Tissue/Organism | Value | Reference |

| Apparent Km of PAH (no inhibitor) | Phenylalanine Hydroxylase | Rat Liver | 0.61 mM | [4] |

| Apparent Km of PAH (with 24 mM inhibitor) | Phenylalanine Hydroxylase | Rat Liver | 2.70 mM | [4] |

| Apparent Km of PAH (no inhibitor) | Phenylalanine Hydroxylase | Rat Kidney | 0.50 mM | [4] |

| Apparent Km of PAH (with 24 mM inhibitor) | Phenylalanine Hydroxylase | Rat Kidney | 1.60 mM | [4] |

| Ki | Phenylalanine Intestinal Transport | Rat | 81 mM | [4] |

Signaling and Metabolic Pathways

The primary mechanism of action of this compound is competitive inhibition. In the context of the phenylalanine metabolic pathway, it directly interferes with the function of phenylalanine hydroxylase.

Experimental Protocols

In Vitro Phenylalanine Hydroxylase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on PAH activity in vitro.

-

Enzyme Preparation : Phenylalanine hydroxylase can be obtained from crude liver or kidney homogenates or as a purified recombinant enzyme.[4][8]

-

Reaction Mixture Preparation : Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl), the cofactor tetrahydrobiopterin (BH4), and catalase.

-

Inhibitor and Substrate Addition : Add varying concentrations of this compound to the experimental tubes. A control set should be prepared without the inhibitor. The reaction is initiated by adding the substrate, L-phenylalanine.

-

Incubation : Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination : Stop the reaction, typically by adding a strong acid like trichloroacetic acid.

-

Product Quantification : The amount of L-tyrosine produced is quantified. This can be done using various methods, including high-performance liquid chromatography (HPLC) or spectrophotometric methods.

-

Data Analysis : Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate kinetic parameters like Km and Vmax in the presence and absence of the inhibitor.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of research and development:

-

Metabolic Disease Research : Its ability to inhibit PAH makes it useful for creating animal models of phenylketonuria, which are essential for studying the pathophysiology of the disease and for testing potential therapeutic interventions.[4][8]

-

Microbiology and Diagnostics : It is used as a selective agent in bacterial growth media and is a key component of the Guthrie test for neonatal screening of PKU.[1]

-

Peptide Synthesis : As an unnatural amino acid, it can be incorporated into peptides to create novel structures with potentially enhanced stability or altered biological activity.[10] Its unique thienyl group can influence the properties of the resulting peptide.[10]

-

Neuroscience Research : Given that phenylalanine is a precursor to neurotransmitters, analogs like this compound are of interest in neuroscience for their potential to modulate neural pathways.[11]

Conclusion

This compound is a versatile molecule whose biological activity is primarily defined by its structural analogy to L-phenylalanine. Its roles as a competitive inhibitor of phenylalanine hydroxylase and phenylalanine transport, as well as its antibacterial properties, make it a significant compound for research in metabolic diseases, microbiology, and drug discovery. The well-characterized mechanisms of action and the availability of quantitative kinetic data provide a solid foundation for its application in both basic and applied scientific research.

References

- 1. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition studies with beta-2-thienylalanine, beta-1-naphthylalanine, p-tolylalanine and their peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Discovery of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document details various synthetic routes, including chemical and chemoenzymatic methods, with a focus on asymmetric synthesis to obtain the biologically active L-enantiomer. Quantitative data on reaction yields and purity are presented in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methodologies are provided to facilitate laboratory application. Furthermore, the biological context of this compound as a competitive inhibitor of phenylalanine hydroxylase is explored, with its mechanism of action illustrated through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a synthetic amino acid analog of phenylalanine where the phenyl group is replaced by a thiophene ring.[1] This substitution imparts unique physicochemical properties and biological activities, making it a valuable building block in peptide synthesis and a tool for studying amino acid metabolism.[2][3] Its primary known biological activity is the competitive inhibition of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of phenylalanine to tyrosine.[4] This inhibitory action makes it a subject of interest in research related to metabolic disorders such as phenylketonuria (PKU).[5][6]

The synthesis of enantiomerically pure this compound is crucial for its application in biological systems. This guide will explore various synthetic strategies, from the preparation of the racemic mixture to its resolution and direct asymmetric synthesis.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the synthesis of the racemic mixture followed by resolution, and direct asymmetric synthesis to yield the desired L-enantiomer.

Synthesis of Racemic 3-(2-Thienyl)-DL-alanine

A common method for the preparation of the racemic mixture is through the condensation of diethyl acetamidomalonate with 2-(chloromethyl)thiophene.[2][7]

Experimental Protocol: Diethyl Acetamidomalonate Condensation

-

Deprotonation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl acetamidomalonate is added to form the corresponding enolate.

-

Alkylation: 2-(chloromethyl)thiophene is added to the reaction mixture. The enolate undergoes nucleophilic substitution to form diethyl 2-acetamido-2-(thiophen-2-ylmethyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed and decarboxylated by heating with a strong acid, such as hydrochloric acid, to yield 3-(2-Thienyl)-DL-alanine.[7]

Resolution of Racemic 3-(2-Thienyl)-DL-alanine

Several methods are available for the resolution of the racemic mixture to isolate the desired L-enantiomer.

This classical resolution technique involves the formation of diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[8]

Experimental Protocol: Resolution with Dibenzoyl-D-tartaric Acid [8]

-

Salt Formation: A solution of 3-(2-Thienyl)-DL-alanine and dibenzoyl-D-tartaric acid in a suitable solvent (e.g., a mixture of water and acetic acid) is heated to achieve dissolution.

-

Crystallization: The solution is slowly cooled to room temperature to allow for the crystallization of the less soluble diastereomeric salt of this compound and dibenzoyl-D-tartaric acid.

-

Isolation and Liberation: The crystalline salt is isolated by filtration. The pure L-enantiomer is then liberated from the salt by treatment with a base to neutralize the tartaric acid, followed by purification.

Enzymatic resolution offers a highly selective method for separating enantiomers. This can be achieved through the enantioselective hydrolysis of a derivative of the racemic amino acid.[2][9]

Experimental Protocol: Enzymatic Hydrolysis of N-Acetyl-3-(2-Thienyl)-DL-alanine

-

Substrate Preparation: Racemic 3-(2-Thienyl)-DL-alanine is first acetylated to form N-acetyl-3-(2-Thienyl)-DL-alanine.

-

Enzymatic Hydrolysis: An aminoacylase enzyme is used to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted.

-

Separation: The resulting mixture of this compound and N-acetyl-3-(2-Thienyl)-D-alanine can be separated based on their different chemical properties (e.g., solubility or charge).

-

Hydrolysis of D-enantiomer (optional): The isolated N-acetyl-3-(2-Thienyl)-D-alanine can be chemically hydrolyzed to obtain the D-enantiomer.

Asymmetric Synthesis

Direct asymmetric synthesis provides a more efficient route to the enantiomerically pure L-amino acid.

A chemoenzymatic approach involves the transamination of a prochiral precursor, 2-hydroxy-3-(2-thienyl)acrylic acid, using a transaminase enzyme.[5][6]

Experimental Workflow: Biotechnological Synthesis

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocol: Transamination of 2-Hydroxy-3-(2-thienyl)acrylic Acid [5]

-

Precursor Synthesis: 2-Hydroxy-3-(2-thienyl)acrylic acid is prepared from 2-thienylacetaldehyde and hydantoin via an aldol condensation followed by hydrolysis.

-

Biotransformation: The acrylic acid derivative is incubated with a microorganism or an isolated transaminase enzyme in the presence of an amino donor, such as L-aspartic acid.

-

Product Isolation: The resulting this compound is isolated and purified from the reaction mixture.

Quantitative Data

The following table summarizes typical quantitative data for the different synthesis and resolution methods.

| Method | Key Reagents/Enzyme | Typical Yield | Enantiomeric Excess (ee) | Purity | Reference(s) |

| Racemic Synthesis | |||||

| Diethyl Acetamidomalonate Condensation | 2-(chloromethyl)thiophene, Diethyl acetamidomalonate | 60-70% (overall) | N/A | >98% | [2][7] |

| Resolution Methods | |||||

| Diastereomeric Salt Crystallization | Dibenzoyl-D-tartaric acid | 30-40% (for L-enantiomer) | >98% | >99% | [8] |

| Enzymatic Resolution | Aminoacylase | 40-45% (for L-enantiomer) | >99% | >99% | [2] |

| Asymmetric Synthesis | |||||

| Biotechnological Transamination | Transaminase, L-Aspartic acid | 70-85% | >99% | >99% | [5] |

Biological Activity and Mechanism of Action

This compound is a known competitive inhibitor of phenylalanine hydroxylase (PAH).[4] PAH is a key enzyme in the metabolic pathway of phenylalanine, catalyzing its conversion to tyrosine. This reaction is the rate-limiting step in the catabolism of phenylalanine.[10]

Signaling Pathway: Phenylalanine Metabolism and Inhibition by this compound

Caption: Inhibition of the Phenylalanine Hydroxylase pathway.

By competitively binding to the active site of PAH, this compound prevents the normal binding and conversion of phenylalanine. This leads to a decrease in the production of tyrosine and its downstream products, including important neurotransmitters and melanin. This inhibitory effect makes this compound a valuable tool for studying the physiological roles of the PAH pathway and for investigating potential therapeutic strategies for conditions characterized by elevated phenylalanine levels.

Kinetic Data

The inhibitory effect of 3-(2-Thienyl)-DL-alanine on rat liver phenylalanine hydroxylase has been characterized by the following kinetic parameters:

| Parameter | Value | Condition | Reference |

| Apparent Km for Phenylalanine | 0.61 mM | No inhibitor | [4] |

| Apparent Km for Phenylalanine | 2.70 mM | With 24 mM 3-(2-Thienyl)-DL-alanine | [4] |

| Ki | 81 mM | Competitive inhibition | [4] |

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in pharmaceutical research and development. This guide has provided a detailed overview of its synthesis, from racemic preparation to advanced asymmetric methods, offering researchers a selection of protocols to suit their specific needs. The elucidation of its role as a competitive inhibitor of phenylalanine hydroxylase, supported by kinetic data and a clear pathway diagram, underscores its importance as a molecular probe and a potential lead for therapeutic development. The compiled quantitative data and detailed experimental procedures aim to equip scientists with the necessary information to effectively synthesize and utilize this valuable compound in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(2-Thienyl)- DL -alanine = 98 2021-58-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 8. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]

- 9. Enzymatic resolution of racemic beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PhenylalanineHydroxylase [collab.its.virginia.edu]

Spectroscopic Analysis of 3-(2-Thienyl)-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data for 3-(2-Thienyl)-L-alanine. The information herein is intended to support research and development activities by providing key spectral data and standardized experimental protocols.

Spectroscopic Data

The following sections summarize the key ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented below was obtained from spectra recorded in a solution of deuterium oxide (D₂O) and sodium deuteroxide (NaOD).[1][2][3]

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| Data not explicitly provided in search results |

Note: Specific chemical shifts and multiplicities for ¹H NMR were not available in the public search results. Researchers should refer to the actual spectra for detailed assignments.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| Data not explicitly provided in search results |

Note: Specific chemical shifts for ¹³C NMR were not available in the public search results. Researchers should refer to the actual spectra for detailed assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data below corresponds to the key absorption bands observed in the FTIR spectrum of this compound.

Table 3: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~1600 | Strong | C=O stretch (carboxylate) |

| ~1500 | Medium | N-H bend (amine) |

| ~1400 | Medium | C-H bend (alkane) |

| ~700 | Strong | C-S stretch (thiophene) |

Note: The exact peak positions and intensities may vary depending on the sampling technique (e.g., ATR, KBr pellet, or Nujol mull).[4][5][6] The assignments are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound. These protocols are based on standard practices for the analysis of amino acids.[7][8][9]

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD, 40 wt. % in D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry vial.

-

To aid dissolution and ensure the amino and carboxylic acid groups are in their deprotonated state, add a small amount of NaOD solution dropwise until the sample is fully dissolved and the solution is basic.[1][2][3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal from the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the appropriate probes for ¹H and ¹³C nuclei.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale. For aqueous solutions, the residual HDO peak can be used as a reference for the ¹H spectrum. An external or internal standard may be used for the ¹³C spectrum.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain an FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound sample (powder form)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Isopropyl alcohol and a soft tissue for cleaning

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. If necessary, clean it with isopropyl alcohol and a soft tissue and allow it to dry completely.

-

With the ATR anvil disengaged, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the functional groups present in this compound.

-

-

Cleaning:

-

Retract the anvil, and carefully remove the sample powder from the crystal using a soft brush or tissue.

-

Clean the crystal surface thoroughly with isopropyl alcohol and a soft tissue to prepare for the next measurement.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for NMR and FTIR spectroscopic analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 9. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Thienyl)-L-alanine as a Phenylalanine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)-L-alanine (THA) is a structural analog of the essential amino acid L-phenylalanine. This technical guide provides an in-depth overview of its role as a phenylalanine antagonist, focusing on its mechanism of action, effects on key metabolic pathways, and its potential applications in research and drug development. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.

Introduction

L-phenylalanine is a critical precursor for the synthesis of proteins and several essential neurotransmitters, including dopamine, norepinephrine, and epinephrine. The metabolic pathway initiated by the conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase (PAH), is of significant interest, particularly in the context of metabolic disorders such as phenylketonuria (PKU), where this enzymatic activity is deficient.[1][2] The study of phenylalanine antagonists like this compound offers valuable insights into the physiological roles of phenylalanine and presents potential therapeutic strategies for managing conditions associated with its dysregulation. THA acts as a competitive inhibitor of key enzymes and transport systems involved in phenylalanine metabolism and utilization.

Mechanism of Action

The primary mechanism by which this compound exerts its antagonistic effects on phenylalanine is through competitive inhibition of phenylalanine hydroxylase (PAH).[3][4] By mimicking the structure of phenylalanine, THA binds to the active site of PAH, thereby preventing the conversion of phenylalanine to tyrosine. This inhibition is a key factor in its potential to modulate phenylalanine levels.

Furthermore, THA has been shown to competitively inhibit the intestinal absorption of phenylalanine, suggesting it competes for the same transport mechanisms in the gut.[3][4] Another significant aspect of its mechanism is its ability to be incorporated into proteins in place of phenylalanine. This incorporation can lead to the synthesis of labile proteins, which may be degraded more rapidly within the cell.[5]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on phenylalanine hydroxylase and intestinal transport.

Table 1: In Vitro Inhibition of Phenylalanine Hydroxylase by 3-(2-Thienyl)-DL-alanine [3][4]

| Tissue | Condition | Apparent Km for Phenylalanine (mM) |

| Rat Liver | No Inhibitor | 0.61 |

| Rat Liver | With 24 mM 3-(2-Thienyl)-DL-alanine | 2.70 |

| Rat Kidney | No Inhibitor | 0.50 |

| Rat Kidney | With 24 mM 3-(2-Thienyl)-DL-alanine | 1.60 |

Note: No significant change in Vmax was observed in the presence of the inhibitor.

Table 2: In Vivo Effects of 3-(2-Thienyl)-DL-alanine on Phenylalanine Hydroxylase Activity [3][4]

| Treatment | Effect on Phenylalanine Hydroxylase Activity |

| Single dose (2 mmol/kg) | No significant inhibition in liver or kidney. |

| Repeated injections (4-day period) | Decline of enzymatic activity to about 40% of controls. |

Table 3: Inhibition of Intestinal Phenylalanine Transport by 3-(2-Thienyl)-DL-alanine [3][4]

| Parameter | Value |

| Ki for competitive inhibition of phenylalanine intestinal absorption | 81 mM |

Signaling Pathways and Metabolic Consequences

The antagonism of phenylalanine by this compound has significant downstream effects, most notably on the catecholamine biosynthesis pathway. By inhibiting the initial conversion of phenylalanine to tyrosine, THA can limit the availability of the precursor for this critical pathway.

The incorporation of THA into proteins can trigger cellular stress responses due to the production of misfolded or labile proteins, potentially leading to increased protein degradation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound.

Phenylalanine Hydroxylase Inhibition Assay (In Vitro)

This protocol is based on the principles of enzyme kinetics and measures the activity of PAH in the presence and absence of THA.

Methodology:

-

Tissue Homogenate Preparation: Homogenize fresh or frozen liver or kidney tissue in a suitable buffer (e.g., phosphate buffer) and centrifuge to obtain a crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing L-phenylalanine at various concentrations, the cofactor tetrahydrobiopterin, and a buffer to maintain optimal pH.

-

Inhibition Study: For the experimental group, add this compound to the reaction mixture at a fixed concentration. The control group will not contain the inhibitor.

-

Enzyme Reaction: Initiate the reaction by adding the tissue homogenate to the reaction mixtures and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a precipitating agent such as trichloroacetic acid.

-

Tyrosine Quantification: Centrifuge the terminated reaction mixtures and quantify the amount of tyrosine produced in the supernatant using a suitable method, such as a colorimetric assay or high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the reaction velocity against the substrate concentration and use Lineweaver-Burk or other kinetic plots to determine the apparent Km and Vmax in the presence and absence of the inhibitor.

Intestinal Perfusion Study (In Vivo)

This protocol assesses the effect of THA on the intestinal absorption of phenylalanine in a living animal model.

Methodology:

-

Animal Preparation: Anesthetize a rat and surgically expose a segment of the small intestine (e.g., jejunum).

-

Cannulation: Insert cannulas at both ends of the intestinal segment to create an isolated loop.

-

Perfusion Solution: Prepare a perfusion solution containing a known concentration of L-phenylalanine and, for the experimental group, this compound. The solution should also contain a non-absorbable marker to correct for water flux.

-

Perfusion: Perfuse the solution through the intestinal loop at a constant flow rate.

-

Sample Collection: Collect the perfusate from the outlet cannula at specific time intervals.

-

Analysis: Measure the concentration of phenylalanine and the non-absorbable marker in the collected samples.

-

Calculation: Calculate the rate of phenylalanine absorption based on the difference in concentration between the initial perfusion solution and the collected perfusate, corrected for water flux. The Ki for competitive inhibition can be estimated from these data.

Conclusion

This compound serves as a valuable research tool for investigating the roles of phenylalanine in various physiological and pathological processes. Its ability to competitively inhibit phenylalanine hydroxylase and intestinal transport, as well as its incorporation into proteins, provides multiple avenues for modulating phenylalanine-dependent pathways. This technical guide provides a foundational understanding of its properties and the experimental approaches to study its effects. Further research into the specific downstream consequences of its antagonistic actions will continue to enhance its utility in the fields of biochemistry, pharmacology, and drug development.

References

- 1. Blood phenylalanine reduction reverses gene expression changes observed in a mouse model of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blood phenylalanine reduction reverses gene expression changes observed in a mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of amino acid analogues on protein synthesis and degradation in isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(2-thienyl)-L-alanine Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-thienyl)-L-alanine is a non-proteinogenic amino acid that serves as a crucial building block in peptide synthesis and drug discovery. Its unique thiophene side chain imparts distinct structural and electronic properties, making it a valuable tool for modifying peptide structure and function. This technical guide provides an in-depth analysis of the essential physicochemical characteristics of this compound powder. It includes a summary of its key properties, detailed experimental protocols for their determination, and visual representations of analytical workflows. This document is intended to be a comprehensive resource for researchers and developers working with this compound.

Chemical Identity and Structure

This compound, also known as (S)-2-Amino-3-(thiophen-2-yl)propionic acid, is an analog of the aromatic amino acid phenylalanine, where the phenyl group is replaced by a thiophene ring.

-

IUPAC Name: (2S)-2-amino-3-(thiophen-2-yl)propanoic acid[1]

-

Synonyms: L-3-(2-Thienyl)alanine, beta-2-thienyl-l-alanine[1]

-

Molecular Weight: 171.22 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound powder are critical for its handling, formulation, and application in various research and development settings. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white or light yellow to light orange powder/crystal | [3] |

| Melting Point | 255-263 °C (with decomposition) | [2] |

| Solubility | Soluble in water | |

| Optical Rotation | [α]20/D = -30.5 ± 1.5° (c = 1% in H₂O) | |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 315.9 ± 32.0 °C at 760 mmHg | [2] |

| Flash Point | 144.9 ± 25.1 °C | [2] |

| pKa | Not available. Expected to have pKa values for the α-carboxyl group (around 2-3) and the α-amino group (around 9-10). | [4] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses are essential for confirming the identity and purity of this compound powder.

| Technique | Key Features |

| ¹H NMR | Provides information on the number and environment of protons. |

| ¹³C NMR | Reveals the carbon framework of the molecule. |

| FTIR | Shows characteristic absorption bands for the amino and carboxyl functional groups, as well as the thiophene ring. |

| UV-Vis | The thiophene ring imparts characteristic UV absorption. |

| Powder X-Ray Diffraction (PXRD) | Confirms the crystalline nature of the powder. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point is determined using the capillary method. A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperatures at which melting begins and is complete are recorded as the melting range. For pure crystalline solids, this range is typically narrow.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the powder to a known volume of the solvent (e.g., water) at a specific temperature. For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Optical Rotation Measurement

The specific rotation is measured using a polarimeter. A solution of known concentration is prepared, and its optical rotation is measured at a specific wavelength (typically the sodium D-line) and temperature. The specific rotation is a characteristic property of chiral molecules.

pKa Determination

The acid dissociation constants (pKa) are determined by potentiometric titration. A solution of the amino acid is titrated with a standard acid and a standard base, and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Spectroscopic Analysis

-

NMR Spectroscopy (¹H and ¹³C): A sample is dissolved in a suitable deuterated solvent (e.g., D₂O with a reference standard). The spectra are recorded on a high-resolution NMR spectrometer.

-

FTIR Spectroscopy: A small amount of the powder is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals characteristic vibrational frequencies of the functional groups.

-

UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., water) is prepared, and its absorbance is measured across a range of UV and visible wavelengths using a spectrophotometer.

Powder X-Ray Diffraction (PXRD)

A finely powdered sample is packed into a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern provides information about the crystalline structure of the material.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the characterization of this compound powder.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical characteristics of this compound powder. The presented data and experimental protocols offer a solid foundation for its effective use in research and development. Adherence to these standardized methods will ensure the quality and consistency of results in applications ranging from peptide synthesis to the development of novel therapeutic agents.

References

- 1. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:22951-96-8 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Acid Dissociation Constants | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

A Technical Guide to 3-(2-Thienyl)-L-alanine: Commercial Availability, Purity, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in various scientific domains. This document details its commercial availability, typical purity levels, and methods for its analysis. Furthermore, it explores its established role as a phenylalanine antagonist and the potential implications for signaling pathways.

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers, catering to research and development needs. The purity of the available products varies, with specifications often determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). A summary of representative commercial offerings is presented in Table 1.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | ≥98.0%[1] | TLC[1] |

| Thermo Scientific Chemicals | 95%[2] | Not Specified |

| Tokyo Chemical Industry (TCI) | >97.0%[3] | HPLC, Neutralization titration[3] |

| Simson Pharma Limited | Certificate of Analysis provided[4] | Not Specified |

| CymitQuimica | >97.0% (T)[5] | HPLC[5] |

| Santa Cruz Biotechnology, Inc. | >99% (for DL-form)[6] | Not Specified |

Table 1: Commercial Availability and Purity of this compound

Experimental Protocols for Purity Assessment

Detailed, compound-specific experimental protocols for the purity analysis of this compound are not always publicly available from suppliers. However, based on common practices for amino acid analysis, generalized methodologies for HPLC and TLC are provided below. Researchers should optimize these methods for their specific instrumentation and requirements.

Generalized High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise method for determining the purity of this compound. A common approach for underivatized amino acids involves Hydrophilic Interaction Liquid Chromatography (HILIC).

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A HILIC silica column is often suitable for separating polar compounds like amino acids.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A typical example is a mixture of 2.5 mM potassium dihydrogen phosphate (pH adjusted to 2.85) and acetonitrile in a 25:75 ratio.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 5-20 µL.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiophene ring exhibits absorbance (e.g., around 230 nm).

-

Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

References

- 1. 3-(2-Thienyl)- L -alanine = 98.0 TLC 22951-96-8 [sigmaaldrich.com]

- 2. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. Buy 3-(2-Thienyl)-dl-alanine | 22574-47-6 [smolecule.com]

- 6. scbt.com [scbt.com]

Molecular structure and weight of 3-(2-Thienyl)-L-alanine

This technical guide provides a comprehensive overview of the molecular structure, weight, physicochemical properties, and biological significance of 3-(2-Thienyl)-L-alanine. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document details the compound's characteristics, methods for its preparation, and its known biological activities, presenting data in a clear and accessible format.

Molecular Structure and Physicochemical Properties

This compound is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thienyl group. Its chemical structure consists of an alanine backbone with a thiophene ring attached to the β-carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [3][4] |

| CAS Number | 22951-96-8 | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 255-263 °C (decomposes) | [1] |

| Optical Activity [α]20/D | -30.5 ± 1.5° (c=1 in H₂O) | [3] |

| Purity | ≥98.0% (TLC) | [3] |

| Solubility | Soluble in water | [5] |

| SMILES | N--INVALID-LINK--C(O)=O | [3] |

| InChI Key | WTOFYLAWDLQMBZ-LURJTMIESA-N | [3] |

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture, followed by chiral resolution.

Synthesis of Racemic 3-(2-Thienyl)-DL-alanine

A common method for the synthesis of the racemic mixture involves the condensation of 2-thiophenecarboxaldehyde with a protected glycine derivative, followed by hydrolysis. While specific, detailed laboratory protocols are proprietary and vary, a general synthetic approach is outlined below.

Chiral Resolution of 3-(2-Thienyl)-DL-alanine

The separation of the L- and D-enantiomers from the racemic mixture is a critical step. A widely used method is diastereomeric salt formation using a chiral resolving agent.

Protocol: Optical Resolution using Diastereomeric Salt Crystallization [6][7]

-

Dissolution: Dissolve the racemic 3-(2-Thienyl)-DL-alanine in a suitable solvent, such as aqueous ethanol.

-

Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid.

-

Diastereomeric Salt Formation: Stir the solution to facilitate the formation of diastereomeric salts. The salt of this compound with the chiral resolving agent will have different solubility properties compared to the salt of the D-enantiomer.

-

Selective Crystallization: Cool the solution to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystals by filtration.

-

Liberation of the L-enantiomer: Treat the isolated diastereomeric salt with a base to neutralize the tartaric acid and liberate the free this compound.

-

Purification: Purify the final product by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathways

This compound is recognized as a phenylalanine antagonist.[8] Its biological effects are primarily attributed to its structural similarity to phenylalanine, allowing it to compete with the natural amino acid in various metabolic pathways.

The compound has been investigated for its potential as an ergogenic supplement, where it is suggested to influence the secretion of anabolic hormones and serve as a fuel source during physical exercise.[1][9]

Phenylalanine Antagonism and Metabolic Implications

As a phenylalanine antagonist, this compound can interfere with processes where phenylalanine is a substrate. This includes protein synthesis and the synthesis of neurotransmitters. The thiophene ring, while mimicking the phenyl group, possesses different electronic properties which can affect enzyme-substrate interactions.

General Workflow for Synthesis and Application

The production and utilization of this compound in research, such as in peptide synthesis, follows a logical workflow from chemical synthesis to its application as a building block.

References

- 1. This compound | CAS#:22951-96-8 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]

- 7. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]

- 8. Transamination in the metabolism of beta-2-thienyl-DL-alanine in normal and neoplastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 3-(2-Thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Thienyl)-L-alanine in aqueous solutions. This compound, a non-proteinogenic amino acid analog, is a compound of interest in various fields, including pharmaceutical and agrochemical research.[1] Understanding its behavior in aqueous media is critical for its application in drug development, formulation, and various biochemical assays. This document outlines the known solubility and stability parameters, provides detailed experimental protocols for their determination, and presents visual workflows to guide researchers in their investigations.

Physicochemical Properties

Before delving into solubility and stability, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.21 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | ~255-263 °C (decomposes) | |

| pKa Values | Not explicitly found in searches, but expected to be similar to other amino acids (approx. 2-3 for the carboxylic acid and 9-10 for the amino group). | |

| LogP | Not explicitly found in searches. |

Aqueous Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. This compound is described as "slightly soluble in water".[1] Quantitative data from vendor information suggests a baseline for its aqueous solubility.

Quantitative Solubility Data

Table 2: Reported Aqueous Solubility of this compound and its D-isomer

| Isomer | Reported Solubility | Concentration (mM) | Conditions | Source |

| L-isomer | ≥ 2 mg/mL | ≥ 11.68 mM | Water, requires sonication | [2] |

| D-isomer | ≥ 5 mg/mL | ≥ 29.20 mM | Water | [3] |

Note: The saturation solubility was not determined in these reports.

Factors Influencing Solubility

The solubility of amino acids and their analogs is significantly influenced by pH and temperature.

-

pH: As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group. Its net charge, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution. The lowest solubility is expected at its isoelectric point (pI), where the net charge is zero. At pH values below the pI, the amino group is protonated (positive charge), and at pH values above the pI, the carboxylic acid group is deprotonated (negative charge), both of which generally lead to increased solubility.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. The quantitative effect of temperature on the solubility of this compound has not been reported but can be determined experimentally.

Experimental Protocol for Determining pH-Dependent Solubility

A standard method for determining the pH-solubility profile of a compound is the equilibrium solubility method.

Objective: To determine the saturation solubility of this compound across a range of physiologically relevant pH values at a constant temperature.

Materials:

-

This compound

-

A series of aqueous buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10.

-

Calibrated pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Buffered Solutions: Prepare a series of buffers at desired pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0, 10.0).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Analysis: Plot the measured solubility (in mg/mL or mM) against the corresponding pH of the buffer.

Below is a Graphviz diagram illustrating the experimental workflow for determining pH-dependent solubility.

Stability in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is paramount for its storage, handling, and in-vivo applications. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Known Stability and Storage Conditions

General recommendations for the storage of this compound are available from suppliers. These are summarized in Table 3.

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Light Protection | Source |

| Solid | Cool, dry place | Not specified | Not specified | [1] |

| Aqueous Stock Solution | -80°C | 6 months | Recommended | [2] |

| Aqueous Stock Solution | -20°C | 1 month | Recommended | [2] |

Forced Degradation Studies (Stress Testing)

To understand the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify potential degradation products and degradation pathways of this compound and to develop a stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated at a high temperature (e.g., 105°C) for 24 hours.

-

Photostability: The aqueous solution is exposed to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Experimental Protocol for Forced Degradation and Stability-Indicating Method Development

Part 1: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Expose the solutions to the different stress conditions described above. A control sample, protected from stress, should be analyzed concurrently.

-

Neutralization (for acid/base hydrolysis): After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

-

Dilution: Dilute all stressed and control samples to a suitable concentration for HPLC analysis.

Part 2: Stability-Indicating HPLC Method Development

-

Initial Method: Develop a reversed-phase HPLC method for the analysis of this compound. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance.

-

Analysis of Stressed Samples: Inject the stressed samples into the HPLC system.

-

Method Optimization: The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks. Adjust mobile phase composition, gradient, pH, and flow rate as necessary.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.

-

Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

The logical flow for conducting forced degradation studies is depicted in the following Graphviz diagram.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by this compound or detailed degradation pathways with identified degradation products. The forced degradation studies outlined in Section 3.3 are the first step in elucidating such degradation pathways. Identification of the major degradation products would require further analytical techniques such as mass spectrometry (LC-MS).

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound in aqueous solutions. While the compound is known to be slightly soluble in water, detailed pH- and temperature-dependent solubility data is lacking and would be a valuable area for future research. The stability of the compound in solution is limited, with specific storage conditions recommended to minimize degradation.

For researchers and drug development professionals, the provided experimental protocols for determining the pH-solubility profile and for conducting forced degradation studies offer a clear roadmap for characterizing this promising molecule. The development of a validated stability-indicating analytical method is a critical step that will enable accurate quantification and stability assessment in future formulation and preclinical development. The workflows presented visually outline these essential experimental processes. Further investigation is required to identify specific degradation products and to understand the compound's interaction with biological systems.

References

An In-depth Technical Guide to the Biosynthesis of 3-(2-Thienyl)-L-alanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid, meaning it is not one of the 22 naturally occurring amino acids encoded in the genetic code. Its structural similarity to phenylalanine makes it a valuable compound in pharmaceutical research, often utilized as a phenylalanine antagonist or for incorporation into peptides to modify their properties. This guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the well-documented enzymatic approach. It details the underlying biochemical reaction, presents quantitative data from key experiments, and provides detailed experimental protocols for its synthesis and purification. Visual diagrams of the biosynthetic pathway and experimental workflow are included to facilitate understanding.

Natural Occurrence

Extensive literature reviews and database searches have not yielded any evidence of the natural occurrence of this compound in plants, fungi, bacteria, or animals. It is widely considered a synthetic or "unnatural" amino acid, developed for specific applications in research and development.

Biosynthesis: Enzymatic Transamination

The primary method for the biosynthesis of this compound is through an enzymatic transamination reaction. This biocatalytic approach offers high stereoselectivity, yielding the desired L-enantiomer.

The Core Reaction: Transamination

The biosynthesis is achieved through the transfer of an amino group to a keto acid precursor, a reaction catalyzed by a transaminase (also known as an aminotransferase). The key components of this reaction are:

-

Precursor: 2-hydroxy-3-(2-thienyl)-acrylic acid.

-

Enzyme: A transaminase with activity towards this specific precursor.

-

Amino Donor: Typically L-aspartic acid or L-glutamic acid.

-

Cofactor: Pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, which is essential for transaminase activity.

The overall reaction can be summarized as the conversion of the enol form of 2-hydroxy-3-(2-thienyl)-acrylic acid to L-3-(2-thienyl)-alanine.

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic synthesis of this compound.

Quantitative Data Presentation

The following table summarizes the quantitative data for the biosynthesis of thienylalanine derivatives as described in the European Patent EP0581250A2.[1]

| Product | Precursor | Amino Donor | Yield (%) | Scale |

| L-3-(2-Thienyl)-alanine | 2-Hydroxy-3-(2-thienyl)-acrylic acid | L-Aspartic Acid | 43% | 100 mg |

| L-3-(5-Bromo-2-thienyl)-alanine | 2-Hydroxy-3-(bromo-2-thienyl)-acrylic acid | L-Aspartic Acid | 4.3% | 1 g |

| L-3-(3-Methyl-2-thienyl)-alanine | 2-Hydroxy-3-(5-methyl-2-thienyl)-acrylic acid | L-Aspartic Acid | 70% | 300 mg |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the biosynthesis and purification of this compound.

General Experimental Workflow

The overall workflow for the production and isolation of this compound is depicted below.

Protocol for Enzymatic Synthesis of L-3-(2-Thienyl)-alanine

This protocol is based on the examples provided in European Patent EP0581250A2 and general biochemical practices.[1]

Materials:

-

2-Hydroxy-3-(2-thienyl)-acrylic acid

-

L-Aspartic acid

-

Pyridoxal-5'-phosphate (PLP)

-

Transaminase source (e.g., whole cells of a suitable microorganism or a purified enzyme)

-

Buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Reaction Mixture Preparation:

-

In a suitable reaction vessel, dissolve 2-hydroxy-3-(2-thienyl)-acrylic acid and L-aspartic acid in the buffer solution. A typical molar ratio of amino donor to precursor is 1:1 to 5:1 to drive the reaction towards product formation.

-